4-(2,2-Diphenylethenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile

Description

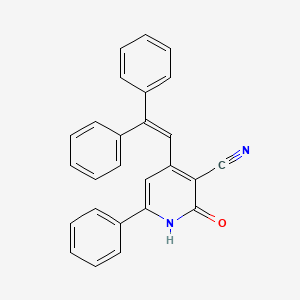

4-(2,2-Diphenylethenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile is a structurally distinct 3-cyanopyridinone derivative characterized by a diphenylethenyl group at position 4, a phenyl group at position 6, and a 2-oxo-1,2-dihydropyridine core.

Properties

CAS No. |

4487-37-0 |

|---|---|

Molecular Formula |

C26H18N2O |

Molecular Weight |

374.4 g/mol |

IUPAC Name |

4-(2,2-diphenylethenyl)-2-oxo-6-phenyl-1H-pyridine-3-carbonitrile |

InChI |

InChI=1S/C26H18N2O/c27-18-24-22(17-25(28-26(24)29)21-14-8-3-9-15-21)16-23(19-10-4-1-5-11-19)20-12-6-2-7-13-20/h1-17H,(H,28,29) |

InChI Key |

RENLKIWQISQEEG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C(=O)N2)C#N)C=C(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-(2,2-Diphenylethenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the Knoevenagel condensation reaction, where an aldehyde reacts with a nitrile in the presence of a base to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate . Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different substituents such as halogens or nitro groups.

Cycloaddition: The compound can participate in cycloaddition reactions, forming complex cyclic structures.

Scientific Research Applications

4-(2,2-Diphenylethenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound’s structural similarity to biologically active dihydropyridines makes it a candidate for studying calcium channel blockers and other bioactive molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cardiovascular diseases.

Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties

Mechanism of Action

The mechanism of action of 4-(2,2-Diphenylethenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may act on calcium channels, modulating their activity and affecting cellular processes such as muscle contraction and neurotransmission. The compound’s electronic properties also make it suitable for use in electronic devices, where it can facilitate charge transport and emission of light .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of 3-cyanopyridinones are highly dependent on substituents at positions 4 and 4. Key comparisons include:

Key Observations :

- Electron-withdrawing groups (e.g., Cl, F) at C4/C6 improve anticancer potency but may reduce synthetic yields due to steric or electronic challenges .

- Methoxy or ethoxy groups enhance solubility and antioxidant activity (e.g., 67–79% DPPH scavenging in ) .

- Bulky substituents like diphenylethenyl or naphthyl improve target binding but may complicate synthesis .

Key Observations :

- Multicomponent reactions () achieve higher yields (68–91%) and efficiency .

- Chlorination reactions () require harsh conditions (POCl₃/PCl₅), limiting applicability to sensitive substrates .

Anticancer Activity

- Compound 6 () : IC₅₀ = 0.70 μM (HT-29 colon cancer). Docking studies suggest dual targeting of survivin and PIM1 kinase .

- Compound 5d () : Survivin modulation and apoptosis induction via bromophenyl/fluorobenzyloxy substituents .

- Target compound : Predicted to inhibit survivin/PIM1 due to diphenylethenyl’s hydrophobic interactions, though experimental validation is needed.

Antioxidant and Antimicrobial Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.